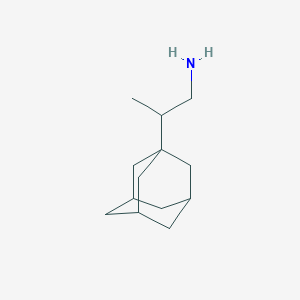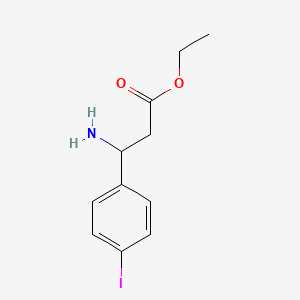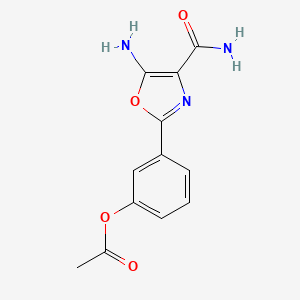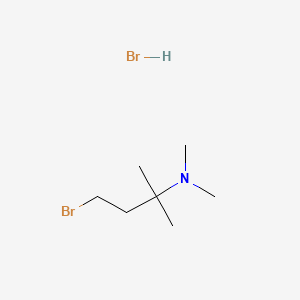![molecular formula C12H21ClN2O3 B13569860 Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B13569860.png)
Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its unique structure, which includes a tert-butyl group and a chlorocarbonyl functional group, makes it a valuable building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorocarbonyl compounds under controlled conditions. One common method involves the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with chlorocarbonyl methylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorocarbonyl group, resulting in the formation of secondary amines.
Oxidation Reactions: Oxidation of the compound can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while reduction can produce a secondary amine. Oxidation may result in the formation of carboxylic acids or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Medicine: It serves as an intermediate in the development of drugs for various therapeutic areas, including pain management and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in therapeutic effects or biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate:
Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: Employed in the synthesis of various organic compounds and materials.
Uniqueness
Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate is unique due to its combination of a chlorocarbonyl group and a piperidine ring, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of a wide range of compounds with diverse applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C12H21ClN2O3 |
|---|---|
Molekulargewicht |
276.76 g/mol |
IUPAC-Name |
tert-butyl 4-[carbonochloridoyl(methyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-7-5-9(6-8-15)14(4)10(13)16/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
SVHOUHMUBXXSGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)








![3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide](/img/structure/B13569830.png)



